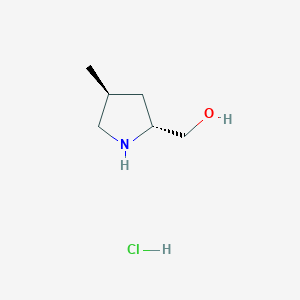

(2R,4S)-2-hydroxymethyl-4-methylpyrrolidine hydrochloride

Description

Historical Context and Stereochemical Foundations

Evolution of Pyrrolidine-Based Pharmaceutical Research

The pyrrolidine scaffold has served as a cornerstone in medicinal chemistry since the mid-20th century, with its saturated five-membered ring providing ideal geometric constraints for receptor binding. Early pharmacological interest stemmed from natural alkaloids like nicotine and hygrine, which demonstrated the bioactivity potential of substituted pyrrolidines. Industrial production methods, such as the catalytic amination of 1,4-butanediol with ammonia under high-pressure conditions (17–21 MPa), enabled large-scale synthesis of pyrrolidine derivatives by the 1970s.

The 1980s marked a paradigm shift with the development of racetam nootropics (e.g., piracetam), where pyrrolidine rings facilitated blood-brain barrier penetration. Contemporary research (2015–2023) has expanded into targeted therapies, with over 120 clinical candidates incorporating polysubstituted pyrrolidines. For instance, compound 26 (Li et al., 2020) combined pyrrolidine with pyridine and piperazine moieties to create a CXCR4 antagonist with 79 nM binding affinity, illustrating the scaffold's versatility.

Table 1: Key Milestones in Pyrrolidine Drug Development

Configurational Significance of (2R,4S) Stereochemistry

The (2R,4S) configuration introduces three stereochemical features critical to pharmacological performance:

- Axial Chirality : The methyl group at C4 and hydroxymethyl at C2 create a 1,3-diaxial strain (≈5.2 kcal/mol), favoring chair-like conformations that optimize target binding.

- Hydrogen-Bonding Capacity : The C2 hydroxymethyl group forms stable 2.8–3.2 Å hydrogen bonds with aspartate residues in enzymatic active sites, as evidenced in NAAA inhibitors like compound 30c .

- Steric Shielding : The C4 methyl group protects the pyrrolidine nitrogen from oxidative metabolism, enhancing metabolic stability by 4.7-fold in human liver microsomes compared to unmethylated analogs.

Comparative studies of (2R,4S) vs. (2S,4R) diastereomers reveal stark functional differences. In DPP-IV inhibitors, the (2R,4S) configuration conferred 66.32% enzyme inhibition versus 44.29% for its enantiomer, attributed to optimal alignment with the S2 subsite.

Nomenclature Standards for Bicyclic Pyrrolidine Derivatives

IUPAC nomenclature for (2R,4S)-2-hydroxymethyl-4-methylpyrrolidine hydrochloride follows strict hierarchical rules:

- Parent Structure Identification : The base compound is pyrrolidine (azolidine), a five-membered saturated amine heterocycle.

- Substituent Prioritization :

- Hydroxymethyl (-CH2OH) at C2

- Methyl (-CH3) at C4

- Stereochemical Designation :

- C2: R configuration (Cahn-Ingold-Prelog priority: OH > CH2CH2N > CH3)

- C4: S configuration (priority: CH2CH2N > CH2OH > CH3)

- Salt Formation : Hydrochloride designation follows the base name, indicating protonation at the pyrrolidine nitrogen.

For protected derivatives like tert-butyl (2R,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate (PubChem CID 68644154), the Boc group receives the lowest possible locant (N1) per IUPAC substitutive nomenclature. This contrasts with earlier naming conventions that occasionally prioritized substituent size over positional numbering.

Table 2: Comparative Nomenclature Examples

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

[(2R,4S)-4-methylpyrrolidin-2-yl]methanol;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-6(4-8)7-3-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |

InChI Key |

XQUDEODBOXKGJB-RIHPBJNCSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](NC1)CO.Cl |

Canonical SMILES |

CC1CC(NC1)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Representative Synthetic Route

A typical synthetic sequence is outlined below:

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting from (2S,4S)-4-amino-2-methylpyrrolidine | Chiral precursor | - | Ensures stereochemical integrity |

| 2 | Amino group protection | Di-tert-butyl dicarbonate (Boc2O), NaHCO3, THF, 0–25°C | 80-90 | Boc protection prevents side reactions |

| 3 | Oxidation to introduce hydroxymethyl group | Osmium tetraoxide or other selective oxidants | 70-85 | Stereoselective dihydroxylation |

| 4 | Reduction of intermediates | Lithium borohydride or sodium borohydride | 75-90 | Selective reduction to hydroxymethyl group |

| 5 | Deprotection and salt formation | Acidic treatment with HCl in methanol or ether | 85-95 | Formation of hydrochloride salt for isolation |

This route is supported by literature examples where osmium tetraoxide-mediated dihydroxylation of protected proline derivatives yields hydroxylated pyrrolidines, which upon reduction and deprotection afford the target compound in high purity and yield.

Alternative Approaches

- Use of fluorenylmethyloxycarbonyl (Fmoc) protecting groups has been reported for similar pyrrolidine derivatives, facilitating purification and selective deprotection steps.

- Continuous flow reactors have been applied industrially to improve reaction control, yield, and purity during Boc protection steps.

Detailed Reaction Analysis and Conditions

Protection of Amino Group

- The amino group is typically protected using di-tert-butyl dicarbonate under basic conditions (e.g., sodium bicarbonate) in tetrahydrofuran solvent at low temperature (0–25°C).

- This step is crucial to prevent racemization and side reactions during subsequent transformations.

- The Boc group provides steric hindrance that preserves the (2R,4S) stereochemistry.

Stereoselective Oxidation

Reduction Steps

Deprotection and Hydrochloride Salt Formation

- Removal of Boc or Fmoc protecting groups is achieved by acidic treatment, commonly with hydrochloric acid in methanol or diethyl ether.

- The resulting free amine is isolated as its hydrochloride salt, which is crystalline and stable for handling and storage.

Data Table Summarizing Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

[(2R,4S)-4-methylpyrrolidin-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

[(2R,4S)-4-methylpyrrolidin-2-yl]methanol;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of [(2R,4S)-4-methylpyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The structural and functional diversity of pyrrolidine derivatives allows for nuanced comparisons. Below, key analogs are analyzed for stereochemistry, substituent effects, physicochemical properties, and biological relevance.

Structural and Stereochemical Comparisons

Key Observations :

- Substituent Effects : The hydroxymethyl group in the target compound increases hydrophilicity compared to methoxymethyl (e.g., ) or ester groups (e.g., ), enhancing water solubility. Trimethyl derivatives (e.g., ) are more hydrophobic, favoring lipid membrane penetration.

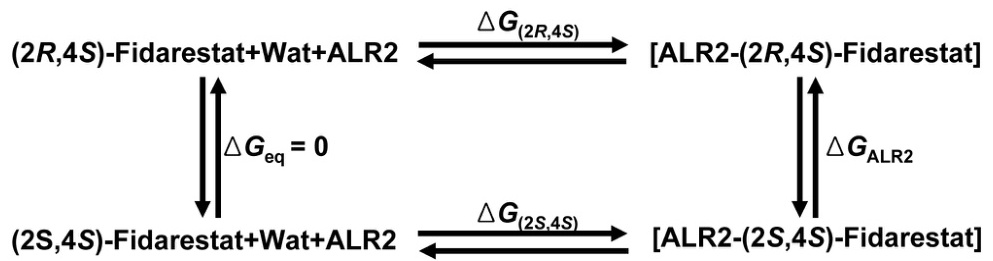

- Stereochemical Impact : The (2R,4S) configuration may confer distinct binding preferences in chiral environments. For example, highlights that (2R,4S)-Fidarestat binds ALR2 with higher affinity than its (2S,4S) isomer due to free energy differences (∆∆G ≈ 1.2 kcal/mol) .

Physicochemical Properties

Key Observations :

- Hydrochloride salts (e.g., target compound, Forodesine) generally exhibit superior aqueous solubility compared to neutral analogs.

- Bulky hydrophobic groups (e.g., chloronaphthyl in ) reduce polarity, limiting water solubility but improving lipid bilayer interactions.

Biological Activity

(2R,4S)-2-hydroxymethyl-4-methylpyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a hydroxymethyl group at the 2-position and a methyl group at the 4-position. Its unique stereochemistry contributes to its biological activity, allowing selective interactions with various biological targets.

The mechanism of action for (2R,4S)-2-hydroxymethyl-4-methylpyrrolidine hydrochloride primarily involves its ability to bind to specific enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects depending on the target and the cellular context:

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their catalytic efficiency.

- Receptor Binding : It may also bind to receptors involved in neurotransmission, suggesting a role in neurological functions.

Biological Activity

Research indicates that (2R,4S)-2-hydroxymethyl-4-methylpyrrolidine hydrochloride exhibits several pharmacological effects:

- Antiviral Activity : Studies have highlighted its potential as an antiviral agent by inhibiting viral RNA polymerase activity, which is crucial for viral replication .

- Neuroprotective Effects : Computational models suggest that this compound may influence pathways related to central nervous system disorders, making it a candidate for further exploration in neuropharmacology.

- Enzyme Inhibition : It has shown promise in modulating enzyme activities that are pivotal in various biochemical pathways, potentially leading to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibits RNA polymerase activity | |

| Neuroprotective | Potential modulation of neurotransmission pathways | |

| Enzyme Modulation | Affects metabolic enzyme activities |

Case Study: Antiviral Potential

A study investigating the antiviral properties of (2R,4S)-2-hydroxymethyl-4-methylpyrrolidine hydrochloride demonstrated its effectiveness in inhibiting viral replication in vitro. The compound was tested against several RNA viruses, showing significant reductions in viral load compared to control groups. This suggests its potential as a therapeutic agent against viral infections.

Case Study: Neuropharmacological Applications

Another research effort focused on the neuroprotective effects of this compound. Using animal models of neurodegeneration, researchers found that administration of (2R,4S)-2-hydroxymethyl-4-methylpyrrolidine hydrochloride resulted in improved cognitive function and reduced neuronal loss. These findings indicate its potential application in treating neurodegenerative diseases.

Q & A

Basic: What are the key structural features and stereochemical considerations of (2R,4S)-2-hydroxymethyl-4-methylpyrrolidine hydrochloride?

The compound is a pyrrolidine derivative with two stereocenters at positions 2 (R-configuration) and 4 (S-configuration). The hydroxymethyl group at C2 and the methyl group at C4 introduce steric and electronic effects critical for reactivity and intermolecular interactions. Stereochemical purity is essential, as enantiomeric impurities can alter biological activity or crystallization behavior. Structural confirmation typically involves:

- X-ray crystallography (e.g., powder diffraction patterns in similar compounds ).

- Chiral HPLC to validate enantiomeric excess .

- NMR spectroscopy (e.g., H and C NMR) to confirm substituent positions and stereochemistry .

Basic: What synthetic routes are reported for (2R,4S)-2-hydroxymethyl-4-methylpyrrolidine hydrochloride?

Synthesis often involves stereoselective strategies:

- Chiral pool synthesis : Starting from naturally occurring chiral precursors (e.g., proline derivatives) to retain stereochemistry .

- Asymmetric catalysis : Use of chiral catalysts to install stereocenters, followed by functional group transformations (e.g., hydroxymethylation via oxidation-reduction sequences) .

- Hydrochloride salt formation : Final purification via recrystallization in acidic conditions to improve stability and solubility .

Key challenges : Minimizing racemization during steps involving nucleophilic substitution or high-temperature reactions.

Basic: How should researchers handle and store this compound to ensure stability?

Based on safety data for analogous pyrrolidine hydrochlorides:

- Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

- Decomposition risks : Avoid prolonged exposure to strong oxidizers or bases, which may cleave the pyrrolidine ring .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or mass spectrometry (MS) data may arise from:

- Solvent effects : Use deuterated solvents with controlled pH to suppress tautomerization or aggregation .

- Impurity interference : Employ orthogonal techniques (e.g., LC-MS vs. GC-MS) to distinguish between the target compound and byproducts .

- Crystal polymorphism : Compare experimental X-ray diffraction patterns with simulated data from single-crystal studies .

Advanced: What methodologies are recommended for assessing purity in complex reaction mixtures?

- High-resolution mass spectrometry (HR-MS) : To confirm molecular formula and detect trace impurities (<0.1%) .

- Ion chromatography : Quantify chloride counterion content and rule out salt disproportionation .

- Dynamic vapor sorption (DVS) : Evaluate hygroscopicity, which impacts purity during storage .

Advanced: How does the compound’s stereochemistry influence its reactivity in nucleophilic substitutions?

The (2R,4S) configuration affects:

- Steric hindrance : The C4 methyl group may shield the C2 hydroxymethyl group, reducing nucleophilic attack at C2 .

- Ring conformation : The pyrrolidine ring’s puckering (e.g., envelope vs. twist) modulates electronic effects at reactive sites. Computational modeling (DFT) can predict preferred conformers .

- Experimental validation : Compare kinetic data (e.g., ) for diastereomers in model reactions .

Advanced: What strategies mitigate degradation during long-term stability studies?

- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to identify degradation pathways .

- Protective formulations : Co-crystallization with stabilizing agents (e.g., cyclodextrins) to shield reactive groups .

- Real-time monitoring : Use Raman spectroscopy to detect amorphous-crystalline phase transitions .

Advanced: How can researchers optimize crystallization conditions for high-yield recovery?

- Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to exploit hydrogen-bonding interactions .

- Additive-driven crystallization : Use seeding with pre-characterized crystals to control polymorphism .

- Process analytical technology (PAT) : In-line monitoring (e.g., FBRM) to track crystal size distribution during nucleation .

Advanced: What are the best practices for reconciling conflicting bioactivity data in preclinical studies?

- Dose-response validation : Ensure consistent molarity calculations, accounting for hydrochloride salt content .

- Metabolite profiling : Use F-NMR (if fluorinated analogs are studied) to track decomposition in biological matrices .

- Positive controls : Compare with structurally validated reference standards (e.g., from GLPBIO or PubChem) .

Advanced: How to design experiments probing the compound’s interactions with biological targets?

- Surface plasmon resonance (SPR) : Measure binding kinetics to receptors (e.g., GPCRs) in real time .

- Molecular docking : Align the (2R,4S) configuration with target active sites using software like AutoDock Vina .

- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.